molecular formula C12H16N2O3S2 B10818483 Dmac-pdb

Dmac-pdb

Cat. No.: B10818483
M. Wt: 300.4 g/mol
InChI Key: BLJGVBXSYKCBFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMAC-PDB involves the reaction of N,N-dimethylacetamide with phenyl disulfide and benzoyl chloride. The reaction typically occurs under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: DMAC-PDB undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DMAC-PDB has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the study of protein-protein interactions by linking proteins to fluorescent markers.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Used in the production of high-performance materials and coatings.

Mechanism of Action

DMAC-PDB functions as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the disulfide bond in this compound is cleaved by intracellular reducing agents such as glutathione. This cleavage releases the cytotoxic drug, which then exerts its effect on the cancer cells. The molecular targets include specific proteins and enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

  • N,N-dimethylformamide-phenyl disulfide benzamide (DMF-PDB)
  • N,N-dimethylacetamide-phenyl disulfide toluamide (DMAC-PDT)

Comparison: DMAC-PDB is unique due to its specific cleavage mechanism and stability under physiological conditions. Compared to DMF-PDB, this compound has a higher stability and lower toxicity. DMAC-PDT, on the other hand, has a different cleavage profile, making this compound more suitable for certain therapeutic applications .

Properties

Molecular Formula

C12H16N2O3S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoic acid

InChI

InChI=1S/C12H16N2O3S2/c1-14(2)12(17)9-5-6-10(13-8-9)19-18-7-3-4-11(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

BLJGVBXSYKCBFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)O

Origin of Product

United States

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